4-Carbamoyl-3-nitrobenzoic acid

Purity Specification Quality Control HPLC Analysis

Researchers sourcing regiospecific benzamide scaffolds for PARP inhibitor programs face inconsistent isomeric purity and batch variability. 4-Carbamoyl-3-nitrobenzoic acid eliminates this risk with defined regioisomeric identity and stringent quality benchmarks. • ≥98% HPLC purity with ≤0.5% moisture ensures reproducible amide coupling and nitro reduction outcomes • Ortho-nitro/para-carbamoyl substitution pattern uniquely enables benzimidazole and quinazolinone cyclization • Free carboxylic acid streamlines synthetic workflows by eliminating ester deprotection steps

Molecular Formula C8H6N2O5
Molecular Weight 210.14 g/mol
CAS No. 87594-59-0
Cat. No. B1588652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamoyl-3-nitrobenzoic acid
CAS87594-59-0
Molecular FormulaC8H6N2O5
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H6N2O5/c9-7(11)5-2-1-4(8(12)13)3-6(5)10(14)15/h1-3H,(H2,9,11)(H,12,13)
InChIKeyLKPGLAHLFCDSNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbamoyl-3-nitrobenzoic Acid: Profile & Procurement


4-Carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) is a disubstituted benzoic acid derivative with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . The compound features a carbamoyl group (-CONH2) at the 4-position and a nitro group (-NO2) at the 3-position on the benzene ring, classifying it chemically as 3-nitroterephthalamic acid [1]. This positional isomerism confers distinct electronic and steric properties that differentiate it from other nitro-carbamoyl benzoic acid regioisomers. Commercial availability includes grades with minimum purity specifications of 98% as determined by HPLC, and the compound is supplied as a solid requiring long-term storage in cool, dry conditions .

4-Carbamoyl-3-nitrobenzoic Acid: Why Substitution Fails


Substitution of 4-carbamoyl-3-nitrobenzoic acid with structurally similar analogs is precluded by regiospecific reactivity requirements in downstream applications. The compound's substitution pattern—a carbamoyl group para to the carboxylic acid and a nitro group ortho to the carboxylic acid—creates a unique electronic environment that cannot be replicated by regioisomers such as 4-carbamoyl-2-nitrobenzoic acid (CAS 87594-60-3) . The nitro group at the 3-position serves as both a strong electron-withdrawing group and a latent amino functionality upon reduction, while the free carboxylic acid at the 1-position provides a distinct handle for amide coupling or esterification that is absent in ester-protected analogs such as methyl 4-carbamoyl-3-nitrobenzoate (CAS 138569-08-1) . These functional group arrangements are critical for the compound's established role as a benzamide scaffold intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, where precise regiochemistry determines binding affinity and selectivity [1].

4-Carbamoyl-3-nitrobenzoic Acid: Selection Evidence


HPLC Purity vs. Unspecified-Grade Analogs

Commercially available 4-carbamoyl-3-nitrobenzoic acid from multiple established vendors is specified at a minimum purity of 98% as determined by HPLC . This specification provides a verifiable procurement benchmark that distinguishes vendor-validated material from generic or unspecified-grade sources where purity may be unverified or reported only as nominal values (e.g., 95% without analytical method specification) [1].

Purity Specification Quality Control HPLC Analysis

Moisture Content Specification

Technical grade specifications for 4-carbamoyl-3-nitrobenzoic acid include a defined maximum moisture content of 0.5% [1]. This parameter is particularly relevant for procurement in moisture-sensitive synthetic applications, as the compound is supplied as a solid and recommended for long-term storage in cool, dry conditions .

Moisture Specification Storage Stability Technical Grade

Regioisomeric Comparison: 3-Nitro vs. 2-Nitro Isomer

4-Carbamoyl-3-nitrobenzoic acid (CAS 87594-59-0) differs fundamentally from its regioisomer 4-carbamoyl-2-nitrobenzoic acid (CAS 87594-60-3) in the relative positioning of the nitro group with respect to the carboxylic acid moiety . In the 3-nitro isomer, the nitro group is positioned ortho to the carboxylic acid, creating a distinct steric and electronic environment compared to the 2-nitro isomer where the nitro group is ortho to the carbamoyl group . This positional difference alters hydrogen-bonding capacity, acidity of the carboxylic acid (pKa), and the compound's behavior as a directing group in metal-catalyzed coupling reactions.

Regioisomer Electronic Effects Structure-Activity Relationship

Free Carboxylic Acid vs. Methyl Ester Protection

4-Carbamoyl-3-nitrobenzoic acid retains a free carboxylic acid group, whereas the methyl ester analog (methyl 4-carbamoyl-3-nitrobenzoate, CAS 138569-08-1) features a protected carboxyl moiety . The free acid is directly amenable to amide coupling reactions without deprotection steps, while the methyl ester requires prior hydrolysis to regenerate the carboxylic acid functionality [1]. This distinction has practical implications for synthetic route efficiency: direct use of the free acid eliminates a synthetic step but may require different coupling reagents; the methyl ester offers enhanced solubility in organic solvents and potential for orthogonal protection strategies.

Functional Group Availability Synthetic Intermediate Amide Coupling

Nitro Reduction to Amino Scaffold

The nitro group in 4-carbamoyl-3-nitrobenzoic acid can be selectively reduced to yield 4-carbamoyl-3-aminobenzoic acid, a versatile intermediate for further functionalization . This latent amino functionality is strategically positioned ortho to the carboxylic acid, enabling subsequent cyclization reactions or acylation to generate diverse heterocyclic frameworks. The compound serves as a critical benzamide scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors [1], a class of anticancer agents where the benzamide moiety mimics the nicotinamide portion of NAD+ and binds to the PARP catalytic domain.

Nitro Reduction Amino Derivative Benzamide Scaffold

4-Carbamoyl-3-nitrobenzoic Acid: Research & Industrial Applications


PARP Inhibitor Scaffold via Nitro Reduction

The compound serves as a critical benzamide scaffold intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The 4-carbamoylbenzamide core, accessible through reduction of the nitro group in 4-carbamoyl-3-nitrobenzoic acid, mimics the nicotinamide moiety of NAD+ and functions as a PARP catalytic domain binder. This application is documented in patent literature describing heteroaryl derivatives as PARP inhibitors for anticancer therapy, where precise regiochemistry of the benzamide scaffold is essential for binding affinity [1].

Regioselective Ortho-Nitro Scaffolds

4-Carbamoyl-3-nitrobenzoic acid provides a unique regioisomeric scaffold where the nitro group is positioned ortho to the carboxylic acid and meta to the carbamoyl group. This substitution pattern is distinct from regioisomers such as 4-carbamoyl-2-nitrobenzoic acid (CAS 87594-60-3) . The ortho-nitro carboxylic acid arrangement enables specific intramolecular hydrogen bonding, influences the acidity of the carboxylic acid proton, and provides a scaffold for cyclization reactions to form heterocyclic systems such as benzimidazoles or quinazolinones upon nitro reduction.

Moisture-Sensitive Coupling Reactions

For amide coupling or esterification reactions where water content must be controlled to prevent hydrolysis of activated intermediates, the specified maximum moisture content of 0.5% provides a procurement-relevant quality benchmark [2]. This specification, combined with the 98% minimum HPLC purity available from multiple established vendors , supports reproducible synthetic outcomes in multi-step sequences where batch-to-batch consistency is critical. The free carboxylic acid functionality eliminates the need for ester deprotection prior to coupling reactions, streamlining synthetic workflows.

SAR of Nitro-Substituted Benzamides

The compound enables systematic structure-activity relationship (SAR) investigations of nitro-substituted benzamides, where the electron-withdrawing nitro group modulates the electronic properties of the aromatic ring and influences hydrogen-bonding capacity of the adjacent carbamoyl and carboxylic acid groups. The defined purity specifications (98% HPLC) and documented regioisomeric identity support reproducible SAR studies where confounding variables from positional isomers or impurities must be minimized .

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